Stereochemistry-Dependent Cellular Potency: The (S) vs. (R) Enantiomer Bridge
The (S) configuration of the piperidine 3-position, which is pre-installed in this compound, translates directly into the active S-enantiomer of Niraparib. In head-to-head cell-based assays, Niraparib S-enantiomer exhibits a PARylation EC₅₀ of 4.0 nM versus 30 nM for the R-enantiomer, and a BRCA1-HeLa CC₅₀ of 34 nM versus 470 nM [1]. The (R)-enantiomer of this intermediate (CAS 2244064-26-2) is designated as Niraparib Impurity 65 and is supplied for analytical reference, not as a productive synthetic intermediate [2].
| Evidence Dimension | Cellular PARylation inhibition potency of derived Niraparib enantiomer |
|---|---|
| Target Compound Data | Niraparib (S-enantiomer) PARylation EC₅₀ = 4.0 nM; BRCA1-HeLa CC₅₀ = 34 nM |
| Comparator Or Baseline | Niraparib (R-enantiomer) PARylation EC₅₀ = 30 nM; BRCA1-HeLa CC₅₀ = 470 nM |
| Quantified Difference | 7.5-fold improvement in PARylation EC₅₀; 13.8-fold improvement in BRCA1-HeLa CC₅₀ for the S-enantiomer |
| Conditions | Cell-based PARylation assay (EC₅₀) and BRCA1-HeLa cytotoxicity assay (CC₅₀) as reported in Jones et al., 2009 [1] |
Why This Matters
Procurement of the (S)-enantiomer intermediate ensures synthetic access to the clinically more potent S-Niraparib, while the (R)-enantiomer is a regulatory impurity, making stereochemical identity a binary selection criterion for pharmaceutical development.
- [1] Anjiechem. Niraparib R-enantiomer (MK 4827 R-enantiomer) Product Page. Citing: Jones P, et al. J Med Chem. 2009;52(22):7170-85. Available at: https://www.anjiechem.com/goods-43481.html. View Source
- [2] SynZeal Research. Niraparib Impurity 65 (Tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate, CAS 2244064-26-2). Available at: https://www.synzeal.com/en/niraparib-impurity-65. View Source
